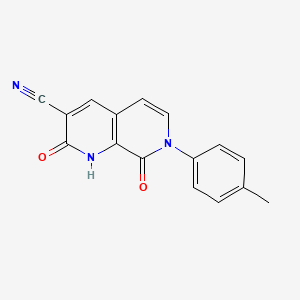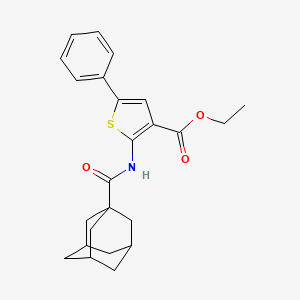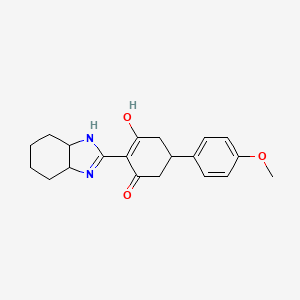![molecular formula C17H17FN4O4S B11188507 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B11188507.png)
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a tetrahydrotriazine ring, and a fluorobenzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the tetrahydrotriazine ring and the subsequent attachment of the fluorobenzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the benzodioxole moiety, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, altering its oxidation state.
Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while nucleophilic substitution of the fluorobenzenesulfonamide group can produce various substituted derivatives .
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various downstream effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl
Uniqueness
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is unique due to its combination of a benzodioxole moiety, a tetrahydrotriazine ring, and a fluorobenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H17FN4O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H17FN4O4S/c18-13-2-4-14(5-3-13)27(23,24)21-17-19-9-22(10-20-17)8-12-1-6-15-16(7-12)26-11-25-15/h1-7H,8-11H2,(H2,19,20,21) |
InChI Key |
PDOAJGRWKCDUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11188442.png)
![4-chloro-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11188444.png)
![9-phenyl-7-(4-pyridylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11188458.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B11188472.png)
![Ethyl 2-[(furan-2-ylcarbonyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11188476.png)
![5-(2-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188483.png)
![2-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11188495.png)
![2-(4-benzylpiperidin-1-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11188500.png)
![N-(2-Methylphenyl)-1H,2H,3H,4H,5H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B11188501.png)

![2-chloro-5-methyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11188508.png)
![N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11188513.png)
